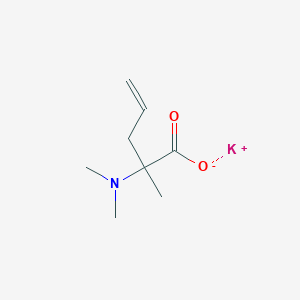

Potassium;2-(dimethylamino)-2-methylpent-4-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Schiff bases, which are similar to the compound you mentioned, are prepared by condensation of aliphatic or aromatic primary amine with carbonyl compounds .Molecular Structure Analysis

The general formula for Schiff bases is R1R2C = NR3, where N is bonded to an alkyl or aryl group, but not with hydrogen .Chemical Reactions Analysis

Schiff bases are generally bi- or tridentate ligands capable of forming very stable complexes with metal ions. In organic synthesis, Schiff base reactions play an important role in the formation of carbon–nitrogen bonds .科学的研究の応用

Nanohybrid La2O3-K Complexes for Electrochemical Study

In biomedical science, potassium plays a critical role in neurotransmission, specifically in the sodium-potassium pump. A study synthesized a hybrid of La2O3 nanomaterial and K-complexes through a hydrothermal method. This research aimed at leveraging the distinct properties of lanthanum in magnetic resonance imaging (MRI) for cancer cell detection and potassium's role in neurotransmission. The synthesized nanohybrid was characterized through various methods such as NMR, HRMS, and X-ray diffraction, indicating potential applications in electrochemical studies and possibly enhancing MRI techniques or neurotransmitter function understanding (Srivastava et al., 2022).

Heterocyclic Systems Synthesis

Amino acids are essential in synthesizing heterocyclic systems, a field critical for developing pharmaceuticals and agrochemicals. Research on methyl 2-acetylamino-3-dimethylaminopropenoate showcased its versatility as a reagent in synthesizing various heterocyclic systems. This compound, prepared from N-acetylglycine, facilitated the creation of multiple heterocyclic compounds under different conditions, demonstrating the broad potential of potassium in facilitating organic synthesis processes (Kralj et al., 1997).

Potassium Salt of a Synthetic Carboxylic Ionophore

The study on the potassium salt of an ω-hydroxycarboxylic acid with five ethereal O atoms revealed its dimeric structure containing two polyether chains and water molecules. This research provides insights into the coordination chemistry of potassium, potentially impacting the design of new ionophores for specific ion detection or separation processes (Kasuga et al., 1995).

Deprotonations and Enolate Trapping Using Potassium Diisopropylamide

The efficiency of potassium diisopropylamide (KDA) in generating anions from oxime ethers and dimethylhydrazones underscores the importance of potassium in synthetic organic chemistry. This study highlights potassium's role in facilitating reactions that form the basis for synthesizing various organic compounds, which could be pivotal in developing pharmaceuticals and other chemical products (Gawley et al., 1980).

Synthesis and Beta-lactamase Inhibitory Properties

Research into the synthesis of potassium 2 beta-(chloromethyl)-2 alpha-methylpenam-3 alpha-carboxylate 1,1-dioxide (BL-P2013) and its ester has shown significant potential in inhibiting various bacterial beta-lactamases. This study illustrates the critical role potassium plays in the development of new antibacterial agents, potentially leading to advancements in combating antibiotic-resistant bacteria (Gottstein et al., 1981).

作用機序

特性

IUPAC Name |

potassium;2-(dimethylamino)-2-methylpent-4-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.K/c1-5-6-8(2,7(10)11)9(3)4;/h5H,1,6H2,2-4H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEQNKKJBUOUFW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)[O-])N(C)C.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)

![4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2993964.png)

![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)

![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)

![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)

![3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2993977.png)

![4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl](/img/structure/B2993980.png)

![N,N-dimethyl-N-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B2993981.png)

![[1-(3-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B2993983.png)

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)